molecular formula C6H12F2O B13603009 2,2-Difluoro-4-methylpentan-1-ol

2,2-Difluoro-4-methylpentan-1-ol

Cat. No.: B13603009
M. Wt: 138.16 g/mol
InChI Key: BLFNKDNATVQHLQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-4-methylpentan-1-ol: is an organic compound with the molecular formula C6H12F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4-methylpentan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 4-methylpentan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures, to prevent side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-4-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed:

    Oxidation: Formation of 2,2-Difluoro-4-methylpentan-1-one.

    Reduction: Formation of 2,2-Difluoro-4-methylpentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-4-methylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a probe in biochemical studies due to its unique fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4-methylpentan-1-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can engage in unique interactions due to their high electronegativity. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems.

Comparison with Similar Compounds

    2,2-Difluoropentanol: Similar structure but without the methyl group.

    4-Methylpentan-1-ol: Similar structure but without the fluorine atoms.

    2,2-Difluoro-4-methylpentane: Similar structure but without the hydroxyl group.

Uniqueness: 2,2-Difluoro-4-methylpentan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the hydroxyl group provides a site for further functionalization. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H12F2O

Molecular Weight

138.16 g/mol

IUPAC Name

2,2-difluoro-4-methylpentan-1-ol

InChI

InChI=1S/C6H12F2O/c1-5(2)3-6(7,8)4-9/h5,9H,3-4H2,1-2H3

InChI Key

BLFNKDNATVQHLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)(F)F

Origin of Product

United States

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